5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a hydroxymethyl group and a trifluoromethyl group attached to a benzonitrile core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-2-(trifluoromethyl)benzonitrile.
Reduction: 5-(Hydroxymethyl)-2-(trifluoromethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile: Similar structure but with the hydroxyl group in a different position.
3,5-Bis(trifluoromethyl)benzonitrile: Contains two trifluoromethyl groups instead of one.
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: Contains a chlorine atom in addition to the trifluoromethyl groups.
Uniqueness
5-(Hydroxymethyl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a trifluoromethyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H6F3NO |
---|---|
Molecular Weight |
201.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)8-2-1-6(5-14)3-7(8)4-13/h1-3,14H,5H2 |
InChI Key |
JRNCEGUPAXVIOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.